2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
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Overview
Description
2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is an organic compound that features a furan ring and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile typically involves multi-component reactions. One common method is the condensation of furan-2-carbaldehyde with malononitrile and an amine under reflux conditions in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and nitrile groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- **3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester
- **N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is unique due to its combination of a furan ring and a butenedinitrile moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6N4O |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
(Z)-2-amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2/b9-8-,13-6? |
InChI Key |
TUDIERUENMEXLK-SIESVSMBSA-N |
Isomeric SMILES |
C1=COC(=C1)C=N/C(=C(/C#N)\N)/C#N |
Canonical SMILES |
C1=COC(=C1)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
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